REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:18])[CH2:7][C:8]1[O:9][C:10]([C:13]([O:15]CC)=[O:14])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2].Cl>O1CCCC1.[OH-].[Na+]>[C:1]([O:5][C:6]([CH2:7][C:8]1[O:9][C:10]([C:13]([OH:15])=[O:14])=[CH:11][CH:12]=1)=[O:18])([CH3:4])([CH3:2])[CH3:3] |f:3.4|
|
Name
|
5-Ethoxycarbonylfuran-2-ylacetic acid tert-butyl ester
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC=1OC(=CC1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by high performance liquid chromatography
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)CC1=CC=C(O1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |